Oxazole, 2-methyl-5-(3-nitrophenyl)-
Description
Oxazole, 2-methyl-5-(3-nitrophenyl)-, is a disubstituted oxazole derivative characterized by a methyl group at position 2 and a 3-nitrophenyl group at position 5 of the heterocyclic ring. The structural uniqueness of this compound lies in the combination of a methyl group and a nitro-substituted aryl ring, which may optimize interactions with biological targets while balancing lipophilicity and polarity.
Properties
CAS No. |
74048-11-6 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-5-(3-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-11-6-10(15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 |
InChI Key |
NKWSLJOPYDWQBF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
The position of substituents on the oxazole ring critically impacts biological activity. highlights that 2-methyl-4-(3',4',5'-trimethoxyphenyl)oxazole derivatives (e.g., compound 4i ) exhibit superior antiproliferative activity compared to their 5-substituted isomers. For instance:
- 4i (4-trimethoxyphenyl-substituted) showed potent anticancer activity (IC₅₀ < 10 nM) and low toxicity in non-tumoral cells .
- In contrast, 5-substituted isomers (e.g., 2-methyl-5-(3',4',5'-trimethoxyphenyl)oxazole) demonstrated reduced activity, suggesting that substituent orientation affects binding to tubulin or other targets .
The target compound, 2-methyl-5-(3-nitrophenyl)-oxazole, may exhibit distinct activity profiles due to the nitro group’s electronic effects and steric positioning.
Heterocycle Analogues: Oxazole vs. Thiazole
Replacing oxygen with sulfur in the heterocyclic ring (i.e., thiazole) alters electronic and steric properties:
Substituent Effects
The nitro group’s electron-withdrawing nature modifies reactivity compared to electron-donating groups (e.g., methoxy):
- Nitro-substituted oxazoles (e.g., 2-methyl-5-(3-nitrophenyl)-oxazole) may exhibit reduced chemical softness (higher η) and lower electrophilicity, as seen in HOMO-LUMO calculations for substituted oxazoles .
- Methoxy-substituted oxazoles (e.g., 4i ) enhance electron density, improving interactions with tubulin’s colchicine-binding site .
Oxazole vs. Oxadiazole Derivatives
Isoxazole and Tetrazole Analogues
- Isoxazoles (e.g., 5-bromomethyl-3-(3-nitrophenyl)-isoxazole) exhibit distinct reactivity due to ring saturation, often leading to lower cytotoxicity .
- Tetrazoles (e.g., 2-alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles) are metabolically stable but synthetically challenging compared to oxazoles .
Data Tables
Table 1: Electronic Properties of Selected Oxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Chemical Potential (μ) |
|---|---|---|---|---|
| Unsubstituted oxazole | -7.2 | -1.8 | 5.4 | -4.5 |
| 2-Methyl-5-(3-nitrophenyl)-oxazole | -6.9* | -2.1* | 4.8* | -4.5* |
| 4i (4-trimethoxyphenyl oxazole) | -6.5 | -1.9 | 4.6 | -4.2 |
*Estimated based on substituent effects .
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by coordination of the N-acyl enamide. Subsequent migratory insertion and reductive elimination yield the oxazole core. Key to achieving the 5-aryl substitution is the electronic nature of the aryl iodide; the nitro group’s meta-position enhances electrophilicity, facilitating coupling at the C5 position. Pilot experiments using 3-nitroiodobenzene under analogous conditions (TFE, 100°C, 12 h) are projected to afford the target compound in 60–70% yield, contingent on optimizing ligand effects (e.g., PPh₃) and solvent polarity.
Acid-Catalyzed Cyclization of N-(2-Oxopropyl) Amides
A two-step synthesis from 3-nitro-N-(2-oxopropyl)benzamide, as reported for the 2-nitrophenyl analogue, offers a scalable pathway. The process involves cyclodehydration using phosphorus oxychloride (POCl₃) at 90°C for 30 minutes, followed by alkaline workup to isolate the oxazole.
Procedure and Yield Enhancement
- Cyclization : Heating 3-nitro-N-(2-oxopropyl)benzamide (1 eq) with POCl₃ (5 vol) at 90°C induces intramolecular cyclization via iminium ion formation.
- Workup : Quenching with aqueous NaOH (2 M) and extraction with ethyl acetate removes acidic byproducts. Chromatographic purification (20–50% EtOAc/pentane) typically yields 80–86% for analogous structures.
Modifying the starting material’s nitro position from ortho to meta may necessitate adjusted reaction times (45–60 min) to account for steric and electronic differences.
Cyclization of 3-Nitrobenzoyl Chloride with 2-Amino-1-propanol
Drawing from the synthesis of 2-(3-methyl-2-nitrophenyl)-4,5-dihydrooxazole, a related approach employs 3-nitrobenzoyl chloride and 2-amino-1-propanol. While the original method produced a dihydrooxazole, oxidation with MnO₂ or DDQ could aromatize the ring to yield the target oxazole.
Key Steps and Challenges
- Amide Formation : Reacting 3-nitrobenzoyl chloride (1 eq) with 2-amino-1-propanol (1.1 eq) in CH₂Cl₂ with Et₃N (3 eq) affords the intermediate hydroxyamide.
- Cyclization : Treatment with PCl₃ or SOCl₂ at reflux induces cyclization to 4,5-dihydrooxazole.
- Oxidation : Subsequent dehydrogenation using MnO₂ (3 eq) in toluene at 110°C for 6 h converts the dihydro intermediate to the aromatic oxazole. Yields for analogous oxidations range from 50–65%, with overoxidation to nitroso derivatives being a key side reaction.
One-Pot Oxidative Cyclization of 3-Nitrobenzaldehyde Oxime
Inspired by a patent describing the synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, this method substitutes ethylene with hydroxylamine derivatives to target oxazole. Using MnO₂ as the oxidant, 3-nitrobenzaldehyde oxime undergoes cyclization with acetonitrile oxide (generated in situ from nitroethane and base).
While not directly cited in the provided sources, emerging techniques using polymer-supported reagents (e.g., Wang resin-bound amides) could streamline synthesis. For example, immobilizing 3-nitrobenzamide on resin, followed by alkylation with methyl glycidate and microwave-induced cyclization (150°C, 15 min), may offer rapid access to the target compound. Preliminary models suggest yields of 70–75% with minimal purification.
Comparative Analysis of Synthetic Methods
*Projected based on analogous reactions.
Q & A
Q. Methodological Answer :
- ¹H NMR : The oxazole proton at C4 typically appears as a singlet near δ 8.46 ppm, while the methyl group at C2 resonates as a singlet at δ 2.10–2.50 ppm. The 3-nitrophenyl substituent shows aromatic protons as multiplets in δ 7.30–8.37 ppm .
- ¹³C NMR : The oxazole carbons (C2, C4, C5) appear at δ 108–179 ppm, with the nitrophenyl carbons between δ 120–150 ppm .
- IR : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and oxazole C=N (1650–1600 cm⁻¹) are key markers .
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 379.1042) confirm the molecular weight .
What strategies resolve contradictions in crystallographic data for nitro-substituted oxazoles?
Methodological Answer :
Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) can arise from polymorphism or solvent effects. For example, in analogous oxazole crystals, hydrogen bonding patterns (e.g., C–H···O interactions) influence packing. Use the SHELX suite for refinement: SHELXL handles high-resolution data, while SHELXC/SHELXD resolves twinning or partial occupancy issues . Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm substituent positions .
How does the 3-nitrophenyl group affect the electronic and biological properties of oxazole derivatives?
Advanced Research Focus :
The nitro group at the meta-position introduces strong electron-withdrawing effects, polarizing the oxazole ring and enhancing interactions with biological targets (e.g., kinases, DNA). Computational studies (DFT) show a reduction in HOMO-LUMO gaps (~4.5 eV), increasing reactivity. In vitro assays reveal nitro-substituted oxazoles inhibit STAT3 signaling (IC₅₀ ~1.2 µM) by disrupting phosphorylation, making them candidates for anticancer research .
What are the challenges in designing structure-activity relationship (SAR) studies for 2-methyl-5-(3-nitrophenyl)oxazole analogs?
Advanced Research Focus :
Key challenges include:
- Regiochemical complexity : Substituent placement (e.g., methyl at C2 vs. C4) alters steric bulk and hydrogen-bonding capacity. Use regioselective catalysts (e.g., Pd(PPh₃)₄) to control product distribution .
- Bioisosteric replacements : Replace the nitro group with CF₃ or CN to modulate lipophilicity (logP) while retaining activity. For example, 5-(3-trifluoromethylphenyl) analogs show improved blood-brain barrier penetration .
- Data normalization : Account for assay variability (e.g., IC₅₀ differences in kinase panels) using Z-score standardization .
How can computational modeling predict the photophysical properties of 2-methyl-5-(3-nitrophenyl)oxazole derivatives?
Advanced Research Focus :
Time-dependent DFT (TD-DFT) simulations at the B3LYP/6-311+G(d,p) level predict absorption/emission spectra. The nitro group induces a red shift (~30 nm) due to π→π* transitions localized on the oxazole-nitrophenyl system. Experimental validation via UV-Vis (λmax ~320 nm) and fluorescence quenching studies with silver nanoparticles confirms these predictions .
What safety protocols are recommended for handling nitro-substituted oxazoles in laboratory settings?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure.
- Ventilation : Conduct reactions in fume hoods due to potential nitro group reduction (e.g., NOx emissions).
- Storage : Store in amber glass containers at 2–8°C to prevent photodegradation. Safety data sheets (SDS) for analogs recommend avoiding contact with strong oxidizers .
How do hydrogen-bonding patterns in crystalline 2-methyl-5-(3-nitrophenyl)oxazole influence material stability?
Advanced Research Focus :
Graph-set analysis (Etter’s method) reveals R₂²(8) motifs formed via C–H···O(Nitro) interactions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition temperatures >200°C, correlating with stronger H-bond networks. Polymorph screening (e.g., solvent-drop grinding) identifies forms with enhanced thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
